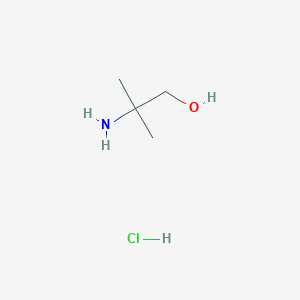
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
Übersicht
Beschreibung
Synthesis Analysis
The compound has been synthesized through various methods, including the stereoselective biotechnology methods in enzymatic reactions. One notable synthesis involves the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce ethyl (R)-4-chloro-3-hydroxybutyrate with high enantioselectivity, using a catalytic complex in a microfluidic chip reactor. This process yields a product of exceptional purity under optimized reaction conditions, highlighting the effectiveness of microfluidic systems in chemical synthesis (Kluson et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and other spectroscopic techniques. For example, single crystal X-ray structural analysis has been performed to understand the molecular geometries and intermolecular interactions of polymorphs related to the compound , revealing the significance of O-H⋯O hydrogen bonds and π-π interactions in determining the structural stability and properties of such molecules (Ramazani et al., 2019).
Chemical Reactions and Properties
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate undergoes various chemical reactions, reflecting its versatility as an intermediate for synthesizing chiral drugs. For instance, its transformation into other valuable pharmacological intermediates involves sequential hydrogenation processes that are highly enantioselective, demonstrating the compound's reactivity and the influence of reaction conditions on product selectivity (Meng et al., 2008).
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Catalysis
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate has been recognized for its role as a versatile fine chemistry intermediate. Notably, it serves as a precursor in synthesizing various pharmacologically valuable products, including L-carnitine. Its production often involves stereoselective biotechnology methods and enzymatic reactions. One study highlighted an alternative strategy for preparing ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, by asymmetric hydrogenation of ethyl 4-chloro-acetoacetate. This process achieved high enantioselectivity, making it a critical step in producing optically pure products for pharmaceutical applications (Kluson et al., 2019).
Biocatalysis in Drug Synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate, closely related to Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate, is integral in synthesizing chiral drugs like Atorvastatin. A study involving Rhodococcus erythropolis highlighted its ability to convert similar compounds into useful intermediates for drug synthesis. This process involves enzymes like amidase, showcasing the potential of microbial biocatalysis in creating valuable pharmaceutical intermediates (Park et al., 2008).
Applications in Material Science
Biopolymer Research
Research has explored the solubility of poly(3-hydroxybutyrate) (P3HB), a biopolymer known for its biocompatibility and biodegradability, in non-halogenated solvents. This study is crucial for developing sustainable and environmentally friendly methodologies for polymer recovery and extraction from bacterial cells. It contributes to large-scale biopolymer production without the use of hazardous solvents, aligning with green chemistry principles (Ramos et al., 2020).
Enzymatic Grafting in Polymer Science
Innovations in polymer science have seen the enzymatic grafting of P(3HB) onto ethyl cellulose, showcasing a novel, eco-friendly approach to creating composites. These novel composites, characterized by various techniques, show promise in biotechnological applications like tissue engineering and packaging, emphasizing the potential of combining Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate related compounds with other materials (Iqbal et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWBLNPMXANJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943462 | |
| Record name | Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |
CAS RN |
21133-98-2 | |
| Record name | Ethyl 4-chloro-β-hydroxy-β-methylbenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21133-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















